Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is a complex organic compound with a molecular formula of C21H23N5OS and a molecular weight of 393.5052 . This compound is known for its vibrant color properties and is often used in the textile industry as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 6-methoxy-2-aminobenzothiazole and coupling it with 4-amino-3-butylnitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(ethyl(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-:
Propanenitrile, 3-(butyl(4-((6-methoxybenzothiazol-2-yl)azo)phenyl)amino)-: Another azo dye with similar applications.
Uniqueness
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct color properties and chemical reactivity. This makes it particularly valuable in applications requiring precise color matching and stability.
Properties
CAS No. |
63589-45-7 |
---|---|
Molecular Formula |
C21H23N5OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[N-butyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H23N5OS/c1-3-4-13-26(14-5-12-22)17-8-6-16(7-9-17)24-25-21-23-19-11-10-18(27-2)15-20(19)28-21/h6-11,15H,3-5,13-14H2,1-2H3 |
InChI Key |
FUFUVKQBLHIVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.